N-(3-anilinophenyl)acetamide
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Overview
Description
N-(3-anilinophenyl)acetamide, also known as 3-APA or Fenamic acid, is an organic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in the 1960s by scientists at Imperial Chemical Industries in the United Kingdom.
Mechanism Of Action
The mechanism of action of N-(3-anilinophenyl)acetamide involves the inhibition of COX activity, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever.
Biochemical And Physiological Effects
N-(3-anilinophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of nitric oxide, a molecule that is involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of gene expression.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(3-anilinophenyl)acetamide in lab experiments is its well-established mechanism of action. It has also been shown to be effective in a variety of experimental models of inflammation, pain, and fever. However, one of the limitations of using N-(3-anilinophenyl)acetamide is its potential toxicity, which can vary depending on the dose and duration of treatment.
Future Directions
There are a number of future directions for research on N-(3-anilinophenyl)acetamide. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential therapeutic benefits of N-(3-anilinophenyl)acetamide in other disease states, such as cancer and neurodegenerative disorders. Additionally, there is a need for further research on the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(3-anilinophenyl)acetamide.
Synthesis Methods
The synthesis of N-(3-anilinophenyl)acetamide involves the reaction of aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
Scientific Research Applications
N-(3-anilinophenyl)acetamide has been widely used in scientific research due to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
properties
CAS RN |
19619-91-1 |
---|---|
Product Name |
N-(3-anilinophenyl)acetamide |
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(3-anilinophenyl)acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-13-8-5-9-14(10-13)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17) |
InChI Key |
XZMWUQGDKDBRCS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
Other CAS RN |
19619-91-1 |
synonyms |
N-(3-PHENYLAMINO-PHENYL)-ACETAMIDE |
Origin of Product |
United States |
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